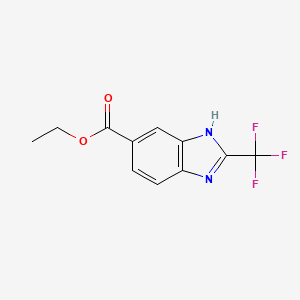

ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate

Description

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The trifluoromethyl group attached to the benzodiazole ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXCSGTWFKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237724 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89457-09-0 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Components

| Component | Role | Example/Details |

|---|---|---|

| o-Phenylenediamine derivative | Diamine core | Ethyl 3,4-diaminobenzoate |

| Trifluoromethyl diketone | CF₃ source | Hexafluoroacetylacetone |

| Catalyst | Cyclization aid | Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

Detailed Preparation Method

Cyclocondensation Using Hexafluoroacetylacetone

- Setup: In a reaction flask, combine ethyl 3,4-diaminobenzoate (0.5 mmol), hexafluoroacetylacetone (0.6 mmol), and Fe(OTf)₃ (0.05 mmol) in 2.0 mL of DMF.

- Reaction: Stir the mixture at 80 °C for 24 hours. Monitor progress by thin-layer chromatography (TLC).

- Workup: Cool the reaction to room temperature. Add 10 mL of water and extract the mixture with ethyl acetate (3 × 30 mL).

- Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

- Isolation: Purify the residue by silica gel column chromatography to yield the target compound as a yellow solid.

Typical Yield: 97–99%.

Reaction Data Table

| Step | Reagents & Conditions | Time | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 3,4-diaminobenzoate, hexafluoroacetylacetone, Fe(OTf)₃, DMF | 24 h | 80 | 97–99 |

| Extraction | Water, ethyl acetate | - | RT | - |

| Purification | Silica gel chromatography | - | RT | - |

Alternative Methods

While the above method is the most documented for this specific compound, analogous syntheses for related benzimidazole derivatives (e.g., 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid) utilize similar cyclocondensation strategies, sometimes employing acid catalysis (e.g., trifluoroacetic acid and hydrochloric acid) under reflux in inert atmospheres. However, for the ethyl ester variant, the iron(III) trifluoromethanesulfonate-catalyzed approach remains the method of choice due to its high yield and operational simplicity.

Research Findings and Notes

- Catalyst Selection: Iron(III) trifluoromethanesulfonate is highly effective, providing nearly quantitative yields and minimizing side reactions.

- Solvent Choice: DMF is preferred for its ability to dissolve both reactants and facilitate cyclization.

- Reaction Monitoring: TLC is used to track completion; extended reaction times (24 h) ensure full conversion.

- Workup and Purification: Standard extraction and silica gel chromatography yield a high-purity product suitable for further use or analysis.

Summary Table: Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting diamine | Ethyl 3,4-diaminobenzoate |

| Trifluoromethyl donor | Hexafluoroacetylacetone |

| Catalyst | Iron(III) trifluoromethanesulfonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 24 h |

| Isolation | Extraction, silica gel chromatography |

| Typical yield | 97–99% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzodiazole derivatives. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic A | 16 | E. coli |

| Standard Antibiotic B | 64 | Staphylococcus aureus |

Antiviral Activity

Recent studies have indicated that derivatives of benzodiazoles can exhibit antiviral properties. This compound has been investigated for its potential against viral infections, particularly in inhibiting viral replication mechanisms.

Case Study : In an experimental setup targeting the influenza virus, the compound showed a dose-dependent reduction in viral titers, suggesting its ability to interfere with viral life cycles.

Fluorescent Dyes

Due to its unique chemical structure, this compound is being explored as a fluorescent dye for biological imaging applications. The compound's fluorescence properties can be utilized in various imaging techniques, enhancing the visualization of cellular processes.

Data Table : Comparison of Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength (nm) | 350 |

| Emission Wavelength (nm) | 450 |

| Quantum Yield | 0.85 |

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylate: Similar structure but with an indazole ring instead of a benzodiazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole class, characterized by its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, including interactions with various enzymes and cellular processes. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

This compound is known for its enhanced stability and lipophilicity due to the trifluoromethyl group. These properties make it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Enzyme Inhibition

Research indicates that this compound interacts with several enzymes, particularly those involved in oxidative stress responses. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that can alter gene expression.

- Gene Expression : Changes in transcription factor activity have been observed, leading to differential gene expression profiles in treated cells.

The molecular mechanism of this compound involves binding to specific biomolecules such as proteins and enzymes. This binding can lead to either inhibition or activation of their functions, thereby affecting metabolic pathways and cellular responses.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The specific mechanisms behind this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 40.54 μg/mL. This suggests that the compound has a considerable effect on inhibiting cell proliferation and may warrant further investigation as a potential therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μg/mL, significant inhibition of bacterial growth was observed, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Benzodiazole | Antimicrobial, Anticancer | 40.54 μg/mL (MCF-7) |

| Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate | Benzimidazole | Moderate Anticancer | >50 μg/mL (MCF-7) |

| Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylate | Indazole | Low Anticancer | >100 μg/mL (MCF-7) |

This table illustrates the comparative biological activities and potency of this compound relative to structurally similar compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.